Rutin

Catalog No.
S542089
CAS No.
153-18-4
M.F
C27H30O16
M. Wt
610.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rutin

CAS Number

153-18-4

Product Name

Rutin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one

Molecular Formula

C27H30O16

Molecular Weight

610.5 g/mol

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

IKGXIBQEEMLURG-NVPNHPEKSA-N

SMILES

O=C1C(O[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO[C@H]3[C@@H]([C@@H]([C@H]([C@H](C)O3)O)O)O)O2)O)O)O)=C(C4=CC=C(O)C(O)=C4)OC5=CC(O)=CC(O)=C15

Solubility

125 mg/L
0.125 mg/mL

Synonyms

3-Rhamnosyl-Glucosyl Quercetin, Quercetin 3 Rutinoside, Quercetin, 3-Rhamnosyl-Glucosyl, Quercetin-3-Rutinoside, Rutin, Rutoside

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Description

The exact mass of the compound Rutin is 610.1534 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 125 mg/l0.125 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755835. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Rutin, also known as rutoside, is a flavonoid found naturally in a variety of fruits and vegetables, including buckwheat, apples, citrus fruits, and onions []. Scientific research has explored rutin for its diverse biological activities, with a focus on its potential health benefits. Here's a breakdown of some key areas of scientific investigation:

Antioxidant and Anti-inflammatory Properties

Rutin exhibits strong antioxidant properties, which means it can help neutralize harmful free radicals in the body []. These free radicals contribute to oxidative stress, which is linked to various chronic diseases. Studies suggest rutin may help reduce inflammation, a key player in many health conditions [].

Cardiovascular Health

Research indicates rutin may benefit cardiovascular health by lowering LDL cholesterol levels, improving blood vessel function, and reducing blood pressure []. However, more clinical trials are needed to confirm these findings.

Neuroprotective Effects

Studies have investigated rutin's potential neuroprotective effects. Rutin's antioxidant properties may help protect brain cells from damage caused by oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-1.3

Exact Mass

610.1534

Appearance

Solid powder

Melting Point

125 °C
125°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5G06TVY3R7

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 55 companies with hazard statement code(s):;
H315 (90.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

C - Cardiovascular system
C05 - Vasoprotectives
C05C - Capillary stabilizing agents
C05CA - Bioflavonoids
C05CA01 - Rutoside

Pictograms

Irritant

Irritant

Other CAS

153-18-4
1340-08-5

Wikipedia

Rutin

Use Classification

Cosmetics -> Antioxidant; Hair conditioning; Skin conditioning

General Manufacturing Information

4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-: ACTIVE

Dates

Modify: 2023-08-15
1: Smyth RM, Aflaifel N, Bamigboye AA. Interventions for varicose veins and leg oedema in pregnancy. Cochrane Database Syst Rev. 2015 Oct 19;(10):CD001066. doi: 10.1002/14651858.CD001066.pub3. Review. PubMed PMID: 26477632.
2: Aziz Z, Tang WL, Chong NJ, Tho LY. A systematic review of the efficacy and tolerability of hydroxyethylrutosides for improvement of the signs and symptoms of chronic venous insufficiency. J Clin Pharm Ther. 2015 Apr;40(2):177-85. doi: 10.1111/jcpt.12247. Epub 2015 Jan 29. Review. PubMed PMID: 25630350.
3: Jacobs H, Peters R, den Hartog GJ, van der Vijgh WJ, Bast A, Haenen GR. Identification of the metabolites of the antioxidant flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside in mice. Drug Metab Dispos. 2011 May;39(5):750-6. doi: 10.1124/dmd.110.036525. Epub 2011 Jan 25. PubMed PMID: 21266594.

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